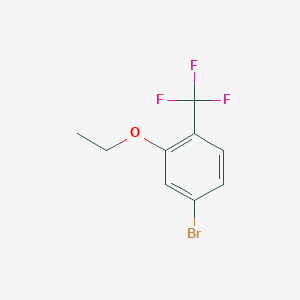

4-Bromo-2-ethoxy-1-(trifluoromethyl)benzene

Description

4-Bromo-2-ethoxy-1-(trifluoromethyl)benzene is a brominated aromatic compound featuring an ethoxy group at position 2 and a trifluoromethyl group at position 1. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (ethoxy) substituents, creating unique reactivity for applications in pharmaceuticals, agrochemicals, and materials science. Its synthesis typically involves halogenation and etherification reactions, with precise control over substituent positioning .

Properties

IUPAC Name |

4-bromo-2-ethoxy-1-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-2-14-8-5-6(10)3-4-7(8)9(11,12)13/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZSOGLGDIPPHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026796-37-1 | |

| Record name | 4-bromo-2-ethoxy-1-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethoxy-1-(trifluoromethyl)benzene typically involves the bromination of 2-ethoxy-1-(trifluoromethyl)benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethoxy-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Oxidation and Reduction Reactions: The ethoxy group and the trifluoromethyl group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically used.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, such as 4-ethoxy-2-(trifluoromethyl)aniline when using an amine nucleophile.

Coupling Reactions: Formation of biaryl compounds with various substituents depending on the coupling partner.

Scientific Research Applications

Synthetic Chemistry

4-Bromo-2-ethoxy-1-(trifluoromethyl)benzene serves as a versatile intermediate in organic synthesis. It is utilized in the following ways:

- Synthesis of Pharmaceuticals : The compound is employed in the synthesis of various pharmaceutical agents, particularly those requiring halogenated aromatic systems as building blocks. For instance, its derivatives can be used in the development of anti-inflammatory and anti-cancer drugs.

- Reagent in Organic Reactions : It acts as a reagent in nucleophilic substitution reactions due to the presence of the bromine atom, facilitating the introduction of various functional groups into aromatic systems.

Material Science

The unique properties of this compound make it valuable in materials science:

- Polymer Chemistry : The compound can be used as a monomer or additive in the production of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. These materials find applications in coatings, adhesives, and sealants.

- Fluorinated Materials : Due to its trifluoromethyl group, it contributes to the development of materials with low surface energy, making them suitable for applications requiring hydrophobic or oleophobic properties.

Agrochemicals

In agrochemical formulations, this compound is explored for its potential use as an active ingredient or intermediate in the synthesis of herbicides and pesticides. The trifluoromethyl group enhances biological activity and environmental stability.

Case Studies

Several studies highlight the applications of this compound:

- Pharmaceutical Development : Research has demonstrated that derivatives of this compound exhibit promising activity against specific cancer cell lines, indicating its potential role as a lead compound in drug discovery .

- Material Performance : A study on fluorinated polymers incorporating this compound revealed improved mechanical properties and thermal stability compared to non-fluorinated counterparts .

Safety and Environmental Impact

While this compound has useful applications, it is essential to consider safety protocols during handling due to its bromine content. Environmental assessments are necessary to evaluate its degradation products and potential ecological impact.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxy-1-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituent Positions | CAS Number | Key Applications/Properties |

|---|---|---|---|---|---|

| 4-Bromo-2-ethoxy-1-(trifluoromethyl)benzene | C₉H₈BrF₃O | 285.06 | Br (4), OEt (2), CF₃ (1) | 1355247-61-8* | Intermediate in drug synthesis |

| 1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene | C₉H₈BrF₃O | 285.06 | Br (1), OEt (2), CF₃ (4) | 156605-94-6 | Agrochemical precursors |

| 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene | C₉H₈BrF₃O | 285.06 | Br (4), OEt (1), CF₃ (2) | 914635-58-8 | Material science applications |

| 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | C₇H₃BrClF₃O | 290.45 | Br (4), Cl (2), OCF₃ (1) | 158579-80-7 | High reactivity in cross-coupling |

| 1-Bromo-5-nitro-2-(trifluoromethoxy)benzene | C₇H₃BrF₃NO₃ | 302.00 | Br (1), NO₂ (5), OCF₃ (2) | Not available | Explosives research |

| 4-Azido-1-bromo-2-(trifluoromethyl)benzene | C₇H₃BrF₃N₃ | 266.02 | Br (4), N₃ (1), CF₃ (2) | Not available | Click chemistry precursors |

*Note: The CAS number 1355247-61-8 corresponds to 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene in , suggesting a possible nomenclature discrepancy.

Key Observations:

Positional Isomerism :

- Compounds like 1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene and this compound differ in the placement of bromine and trifluoromethyl groups. This affects electronic properties; for example, a para-CF₃ group (relative to bromine) enhances electrophilic substitution resistance compared to ortho placement.

Functional Group Variations :

- Replacement of ethoxy with chloro (e.g., 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene ) increases electrophilicity, making it more reactive in Suzuki-Miyaura couplings.

- Azido derivatives (e.g., 4-Azido-1-bromo-2-(trifluoromethyl)benzene ) are pivotal in bioorthogonal chemistry due to their participation in Huisgen cycloadditions.

Electron Effects :

- Trifluoromethyl and nitro groups are strongly electron-withdrawing, reducing aromatic ring electron density and directing incoming electrophiles to meta/para positions. Ethoxy groups, being electron-donating, counteract this effect, enabling regioselective functionalization .

Biological Activity

4-Bromo-2-ethoxy-1-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, ethoxy, and trifluoromethyl substituents. This compound has garnered attention in recent years due to its potential biological activities, particularly in medicinal chemistry and agrochemical applications. Understanding its biological activity is crucial for assessing its utility in various fields including pharmaceuticals and material science.

The molecular formula of this compound is , with a molecular weight of approximately 269.06 g/mol. The presence of halogen atoms (bromine and trifluoromethyl) significantly influences the compound's electronic properties, enhancing its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 269.06 g/mol |

| CAS Number | 156605-94-6 |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The trifluoromethyl group is known for enhancing lipophilicity, which can facilitate membrane permeability and interaction with lipid membranes. Additionally, the bromine atom may participate in halogen bonding, influencing the binding affinity to enzymes or receptors.

Potential Biological Targets

Research indicates that compounds similar to this compound may interact with:

- Cyclooxygenases (COX) : Inhibitors of COX enzymes are significant in pain and inflammation management.

- Kinases : These enzymes are crucial in signal transduction pathways; inhibition can affect cancer cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological implications of brominated aromatic compounds, including those structurally related to this compound.

- Anti-inflammatory Activity : A study highlighted that compounds with similar structures exhibited significant inhibition of COX enzymes, suggesting a potential anti-inflammatory mechanism .

- Anticancer Properties : Research has demonstrated that halogenated aromatic compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of kinase activity .

- Agrochemical Applications : Investigations into the herbicidal properties of similar compounds have shown promising results in inhibiting plant growth by disrupting specific biochemical pathways .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities associated with this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.